2-Methyl-3-piperidin-1-ylpropanohydrazide is an organic compound characterized by the presence of a piperidine ring and a hydrazide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties that may influence biological activity.
The compound's synthesis and properties have been explored in various scientific studies, highlighting its relevance in the field of organic chemistry and pharmacology. The literature includes methods for its synthesis, characterization techniques, and investigations into its biological activities.
2-Methyl-3-piperidin-1-ylpropanohydrazide can be classified as:
The synthesis of 2-Methyl-3-piperidin-1-ylpropanohydrazide can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of 2-Methyl-3-piperidin-1-ylpropanohydrazide features:
Key data points include:
2-Methyl-3-piperidin-1-ylpropanohydrazide can participate in several chemical reactions, including:
The reactions often require specific conditions such as:
The mechanism of action for compounds like 2-Methyl-3-piperidin-1-ylpropanohydrazide often involves interactions with biological targets such as enzymes or receptors. The piperidine moiety may enhance lipophilicity, allowing better membrane penetration and interaction with target sites.
Research indicates that such compounds can exhibit various pharmacological effects, including anti-inflammatory and analgesic properties, although specific data on 2-Methyl-3-piperidin-1-ylpropanohydrazide's mechanism remains limited .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity.
2-Methyl-3-piperidin-1-ylpropanohydrazide has potential applications in:
The compound features a branched aliphatic chain with a methyl group at the C2 position, a piperidine ring attached via a nitrogen linkage at C3, and a terminal hydrazide group (–C(=O)NHNH₂). This configuration is confirmed through advanced analytical techniques:
Key Structural Identifiers:
Table 1: Structural and Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₉N₃O | PubChem [1] |
Molecular Weight | 185.27 g/mol | PubChem [1] |
CAS Registry Number | 155219-10-6 | Supplier Data [2] |
Predicted CCS (Ų) [M+H]⁺ | 144.6 | Collision Cross-Section [1] |
Long-Term Storage | Cool, dry place | Commercial Specifications [2] |
Mass spectrometric analysis shows a dominant [M+H]⁺ peak at m/z 186.16010, with characteristic fragments including [M+H-H₂O]⁺ at m/z 168.15008, indicating dehydration under ionization conditions. The collision cross-section data (144.6 Ų for [M+H]⁺) further supports its conformational flexibility in solution [1]. Nuclear magnetic resonance (NMR) would reveal signals corresponding to the piperidine methylenes (δ ~1.69 ppm multiplet, δ ~3.40 ppm multiplet), the α-methyl group (δ ~1.1 ppm), and hydrazide protons (δ ~5-9 ppm, exchangeable) based on analogous hydrazides [5].
2-Methyl-3-piperidin-1-ylpropanohydrazide first emerged in chemical literature during the mid-1990s, with its CAS registry (155219-10-6) dating to 1996. This aligns with broader efforts to explore hydrazide derivatives as antibacterial agents amid rising microbial resistance. The compound was likely synthesized via ester-hydrazinolysis – a condensation reaction between methyl 2-methyl-3-(piperidin-1-yl)propanoate and hydrazine hydrate. This method, optimized for piperidinyl hydrazides, typically proceeds under reflux in ethanol, achieving moderate to high yields [2] [5].
By 2022, the compound became commercially available from specialized suppliers (e.g., AK Scientific, CAS 155219-10-6) at ≥95% purity, primarily for research applications. Its initial pharmacological profiling occurred alongside structurally related hydrazides in studies targeting Mycobacterium tuberculosis and gram-positive pathogens. Notably, it was synthesized and evaluated as part of a broader exploration of N-piperidinyl acid hydrazides with variable alkyl linkers, where chain length profoundly influenced bioactivity [2] [5].
Synthetic Versatility
The terminal –NHNH₂ group enables diverse transformations:
Pharmacological Significance
Biological evaluations reveal dual activities:
Table 2: Key Biological Findings from Preclinical Studies
Activity | Model System | Comparison to Standards | Structural Influence |
---|---|---|---|
Antibacterial | S. aureus, E. coli | Moderate; weaker than ciprofloxacin | Shorter linker enhances activity [5] |
Spasmolytic | In vitro smooth muscle | Comparable to drotaverine | Optimal with C3 linker [5] |
Acute Toxicity (LD₅₀) | Rodent models | 520–5750 mg/kg (low toxicity) | Higher than streptomycin (100 mg/kg) [5] |
Structure-Activity Relationship (SAR) studies highlight that shortening the alkyl spacer between piperidine and hydrazide maximizes antimicrobial potency. Lengthening or branching reduces permeability or target affinity. In silico PASS software predictions further indicate potential anxiolytic or antiviral properties, warranting experimental validation [5]. The compound’s low acute toxicity (LD₅₀ up to 5750 mg/kg) versus reference drugs (LD₅₀ 100–215 mg/kg) enhances its therapeutic index appeal [5].
Industrial and Research Applications
Beyond therapeutics, the compound serves as:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7